molecular formula C23H18F3NS B2584312 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole CAS No. 681273-40-5

1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole

Cat. No.: B2584312
CAS No.: 681273-40-5
M. Wt: 397.46
InChI Key: YRLSKTSITWAWIO-UHFFFAOYSA-N
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Description

This indole derivative features a benzyl group at the 1-position and a sulfanyl (thioether) moiety at the 3-position, linked to a 3-(trifluoromethyl)benzyl group. The benzyl substituent may facilitate π-π interactions, influencing molecular recognition in biological systems .

Properties

IUPAC Name

1-benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NS/c24-23(25,26)19-10-6-9-18(13-19)16-28-22-15-27(14-17-7-2-1-3-8-17)21-12-5-4-11-20(21)22/h1-13,15H,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSKTSITWAWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. This combination allows the compound to modulate biological pathways effectively, making it a potent agent in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs are compared in Table 1, highlighting substituent positions, sulfur oxidation states, and functional groups.

Table 1: Structural Comparison of Indole Derivatives

Compound Name Position 1 Position 3 Substituent Sulfur State Additional Groups
Target Compound Benzyl [3-(Trifluoromethyl)benzyl]sulfanyl Sulfanyl (S) None
1-Methyl-2-{[3-TFMB]sulfanyl}-1H-indole-3-carbaldehyde Methyl [3-TFMB]sulfanyl (position 2) Sulfanyl (S) Aldehyde (position 3)
2-[(4-Bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde Methyl 4-Bromophenyl sulfanyl (position 2) Sulfanyl (S) Aldehyde, Nitro (pos. 5)
1-Allyl-3-((trifluoromethyl)sulfinyl)-1H-indole Allyl Trifluoromethyl sulfinyl Sulfinyl (SO) None
3-(4-Methoxybenzyl)-2-methyl-1-phenylsulfonyl-1H-indole Phenylsulfonyl 4-Methoxybenzyl Sulfonyl (SO₂) Methyl (position 2)

Key Observations:

  • Position 3 Substitutions : Unlike sulfonyl (SO₂) or sulfinyl (SO) groups in analogs, the target’s sulfanyl (S) group is less polar, favoring membrane permeability but reducing solubility .
  • Trifluoromethyl Group : Common in the target and analogs, this group increases lipophilicity and resistance to metabolic degradation .

Electronic and Steric Effects

  • Sulfur Oxidation State : Sulfonyl groups (e.g., in ) are strongly electron-withdrawing, elongating N–C bonds (e.g., N1–C2: 1.4268–1.4315 Å) compared to sulfanyl analogs. The target’s sulfanyl group likely preserves shorter bond lengths, enhancing indole ring basicity .
  • Conformational Effects : In sulfonyl-containing analogs, the indole and phenyl rings adopt near-perpendicular dihedral angles (~85–88°), whereas the target’s benzyl and trifluoromethylbenzyl groups may allow more flexible π-stacking .

Biological Activity

1-Benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C22_{22}H18_{18}F3_{3}N3_{3}S
  • Molecular Weight : 443.44 g/mol

Structural Representation

The structural formula is essential for understanding its biological interactions, as the trifluoromethyl group and sulfur moiety may influence its reactivity and binding affinity to biological targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of indole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Case Study : A related compound demonstrated an IC50_{50} of 34.1 μg/mL against protein denaturation, indicating strong anti-inflammatory potential when compared to standard drugs like diclofenac sodium (IC50_{50} = 31.4 μg/mL) .
CompoundIC50_{50} (μg/mL)Standard
This compoundTBDN/A
Diclofenac Sodium31.4Standard

Anticancer Activity

The indole scaffold is known for its anticancer properties. Compounds containing this structure have been reported to exhibit cytotoxic effects against various cancer cell lines.

  • Research Findings : Variants of indole compounds have shown activity against murine leukemia cell lines and other cancer types. The presence of substituents like trifluoromethyl enhances their potency .
Cell LineCompound TestedIC50_{50} (μM)
P388 Murine LeukemiaThis compoundTBD
HCT116 Human Colon CancerVariolin BTBD

Antimicrobial Activity

Indole derivatives also exhibit antimicrobial properties, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Evidence : Certain indole-based compounds have been shown to possess antifungal activity against Saccharomyces cerevisiae, highlighting their potential as antimicrobial agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
  • Interference with cellular signaling pathways , particularly those involved in cell proliferation and apoptosis.
  • Disruption of microbial cell integrity , contributing to its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving nucleophilic substitution, sulfanyl group introduction, and benzylation. Key steps include:

  • Sulfanyl coupling : React 3-mercaptoindole derivatives with 3-(trifluoromethyl)benzyl bromide under inert atmosphere (N₂/Ar) .
  • Benzylation : Use benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (CHCl₃/MeOH) improves purity (>95%) .
    • Yield Optimization : Control temperature (0–60°C), stoichiometric excess of benzylating agents (1.2–1.5 eq), and catalyst screening (e.g., ZnBr₂ for Friedel-Crafts alkylation) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Primary Tools :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, indole C3-S linkage) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 428.1) .
    • Advanced Confirmation : X-ray crystallography resolves ambiguities in bond angles (e.g., indole-sulfanyl dihedral angles ~85–88°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing trifluoromethyl with chloro) to isolate substituent effects .
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors, cross-referenced with experimental IC₅₀ values .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Crystallization Protocols :

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃/hexane) to enhance lattice formation .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces amorphous precipitation .
    • Additives : Co-crystallization with thiourea derivatives improves crystal stability .

Q. How does the trifluoromethyl group influence the compound’s electronic and pharmacokinetic properties?

  • Electronic Effects :

  • Electron-Withdrawing Nature : Increases indole’s electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogues, improving blood-brain barrier penetration .
    • Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450), prolonging half-life in vivo .

Methodological Guidance

Q. What computational tools are recommended for predicting this compound’s toxicity and off-target effects?

  • Tools :

  • ADMET Prediction : SwissADME for bioavailability, ProTox-II for toxicity profiling .
  • Off-Target Screening : SEA (Similarity Ensemble Approach) identifies potential interactions with GPCRs or ion channels .

Q. How should researchers design dose-response experiments for in vitro bioactivity studies?

  • Protocol :

  • Concentration Range : 0.1–100 μM, with 10-fold serial dilution .
  • Endpoint Selection : Measure IC₅₀ via MTT assay (cytotoxicity) or fluorescence polarization (target binding) .
  • Data Normalization : Use Z-factor to validate assay robustness (Z > 0.5) .

Data Interpretation

Q. Why might NMR spectra show unexpected splitting patterns for the benzyl protons?

  • Root Cause : Restricted rotation around the C–S bond creates diastereotopic protons, leading to AB quartets (δ 4.7–5.1 ppm) .
  • Resolution : Variable-temperature NMR (VT-NMR) at −40°C simplifies splitting by slowing rotation .

Q. How to address discrepancies in reported melting points (e.g., 174–208°C)?

  • Factors : Polymorphism, solvent residues, or hygroscopicity.
  • Solutions :

  • Re-crystallization : Use anhydrous solvents and drying under vacuum .
  • DSC Analysis : Differential scanning calorimetry identifies polymorphic transitions .

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